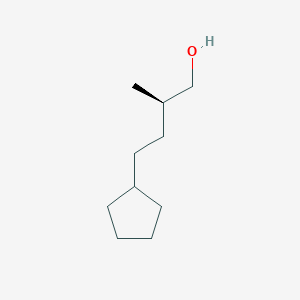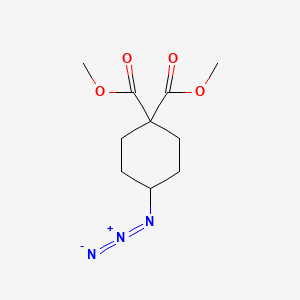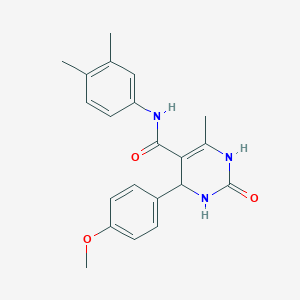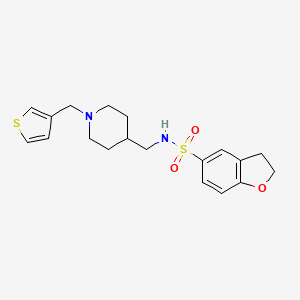![molecular formula C22H14N2O4S B2453018 methyl 2-{5-[(Z)-(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]furan-2-yl}benzoate CAS No. 299906-58-4](/img/structure/B2453018.png)
methyl 2-{5-[(Z)-(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]furan-2-yl}benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "methyl 2-{5-[(Z)-(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]furan-2-yl}benzoate" is a synthetic organic molecule characterized by a fusion of several aromatic and heterocyclic rings. This compound's structure hints at potential biological activity and utility in scientific research, including medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-{5-[(Z)-(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]furan-2-yl}benzoate generally involves multi-step organic reactions:
Formation of the thiazolo[3,2-a]benzimidazole core: : This step typically involves the cyclization of appropriate precursors under acidic or basic conditions to form the fused heterocyclic ring system.
Attachment of the furan ring: : A Suzuki-Miyaura coupling reaction could be employed to introduce the furan ring to the core structure, requiring palladium catalysts and suitable solvents like DMF or THF.
Introduction of the benzoate ester: : The final step often involves esterification, using methanol and an acid catalyst like sulfuric acid to introduce the methyl benzoate group.
Industrial Production Methods
On an industrial scale, the production of this compound may leverage continuous flow techniques to optimize reaction times and yields. Key methods include:
Batch synthesis with rigorous purification: : Using column chromatography or recrystallization to ensure high purity.
Advanced flow chemistry techniques: : These allow precise control over reaction conditions, improving both yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various reactions including:
Oxidation: : Formation of sulfoxides or sulfones using oxidizing agents like hydrogen peroxide.
Reduction: : Reduction of the oxo group using reagents such as lithium aluminium hydride (LiAlH4).
Substitution: : Electrophilic aromatic substitution on the benzene ring using halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: : Typically involves agents like hydrogen peroxide in the presence of a catalyst.
Reduction: : Utilizes reducing agents such as LiAlH4 in anhydrous conditions.
Substitution: : Employs halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) under controlled conditions.
Major Products Formed
Reactions with this compound often yield derivatives with modified functional groups:
Sulfoxides and sulfones: : From oxidation processes.
Alcohols: : From the reduction of oxo groups.
Halogenated or nitrated products: : From substitution reactions.
Scientific Research Applications
Methyl 2-{5-[(Z)-(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]furan-2-yl}benzoate has diverse applications:
Chemistry: : As a building block for synthesizing more complex molecules.
Biology: : Potential use in studies of enzyme inhibition or receptor binding due to its unique structure.
Medicine: : Exploration as a lead compound for drug development, particularly in oncology or infectious diseases.
Industry: : Utilized in the development of new materials or as a catalyst in certain chemical processes.
Mechanism of Action
The exact mechanism of action depends on its target application. Generally, the compound interacts with specific molecular targets through:
Binding to active sites of enzymes: : Inhibiting or modulating their activity.
Interacting with cellular receptors: : Altering signal transduction pathways.
Inducing oxidative stress: : Through redox reactions, potentially leading to apoptosis in cancer cells.
Comparison with Similar Compounds
Comparing methyl 2-{5-[(Z)-(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]furan-2-yl}benzoate with similar compounds highlights its unique attributes:
Thiazolo[3,2-a]benzimidazole derivatives: : These compounds share the core heterocyclic structure but differ in functional groups, leading to varied biological activities.
Furan-containing molecules: : Known for their aromatic properties, these compounds can be compared in terms of their reactivity and stability.
Benzoate esters: : Typically used in pharmaceuticals, this ester linkage can be compared with other ester-containing drugs.
Properties
IUPAC Name |
methyl 2-[5-[(Z)-(1-oxo-[1,3]thiazolo[3,2-a]benzimidazol-2-ylidene)methyl]furan-2-yl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14N2O4S/c1-27-21(26)15-7-3-2-6-14(15)18-11-10-13(28-18)12-19-20(25)24-17-9-5-4-8-16(17)23-22(24)29-19/h2-12H,1H3/b19-12- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUXCNAZVTXKSMO-UNOMPAQXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1C2=CC=C(O2)C=C3C(=O)N4C5=CC=CC=C5N=C4S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CC=CC=C1C2=CC=C(O2)/C=C\3/C(=O)N4C5=CC=CC=C5N=C4S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Tert-butyl 4',5'-dihydrospiro[piperidine-4,7'-thieno[2,3-c]pyran]-1-carboxylate](/img/structure/B2452936.png)



![2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(2-chlorophenyl)propanamide](/img/structure/B2452942.png)
![1-[6-(furan-2-yl)pyridazin-3-yl]-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]piperidine-3-carboxamide](/img/structure/B2452945.png)


![2-amino-4-(pyridin-4-yl)-4H-benzo[h]chromene-3-carbonitrile](/img/structure/B2452951.png)
![1-(3-Fluorobenzyl)-3-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)urea](/img/structure/B2452952.png)
![1-[(2,4-Difluorophenyl)methyl]triazole](/img/structure/B2452953.png)
![1-[(2,6-dichlorophenyl)methyl]-4-(2,4-difluorobenzoyl)-3-methyl-3H-quinoxalin-2-one](/img/structure/B2452954.png)
![N-[(2E)-6-bromo-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B2452956.png)

